molecular formula C8H6F3NO2 B12315904 (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine

(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine

Cat. No.: B12315904
M. Wt: 205.13 g/mol
InChI Key: GLTZOEHQVZCNAJ-UUILKARUSA-N
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Description

“(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine” is a hydroxylamine derivative featuring a substituted benzylidene moiety. Its structure includes a phenyl ring substituted with a difluoromethoxy group (-OCF₂H) at the 4-position and a fluorine atom at the 2-position.

The fluorine atoms at positions 2 and 4 further modulate electronic effects, such as resonance and inductive interactions, which may impact binding affinity in biological systems .

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H6F3NO2/c9-7-3-6(14-8(10)11)2-1-5(7)4-12-13/h1-4,8,13H/b12-4+

InChI Key

GLTZOEHQVZCNAJ-UUILKARUSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC(F)F)F)/C=N/O

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine typically involves the reaction of 4-(difluoromethoxy)-2-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The difluoromethoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce amines. Substitution reactions can introduce different functional groups into the molecule, leading to a variety of derivatives.

Scientific Research Applications

(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups can enhance binding affinity and specificity, making it a valuable tool in biochemical research. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine 4-OCF₂H, 2-F C₈H₆F₃NO₂ 223.14 High electronegativity; potential metabolic stability
N-[(2-chloro-4-fluorophenyl)methylidene]hydroxylamine (CAS 890934-19-7) 2-Cl, 4-F C₇H₅ClFNO 191.57 Chlorine increases lipophilicity; reduced steric bulk vs. OCF₂H
4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime (CAS 55224-93-6) 4-F, 3-methylbutenyl C₁₁H₁₂FNO 193.22 Conjugated oxime; enhanced π-π stacking potential
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-F (pyrimidine derivative) C₂₅H₂₄FN₅O 429.49 Fluorine stabilizes hydrogen bonding; pyrimidine core for bioactivity

Key Observations:

Electron-Withdrawing Groups (EWGs): The difluoromethoxy group (-OCF₂H) in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or chloro (-Cl) groups. In contrast, the chlorine substituent in N-[(2-chloro-4-fluorophenyl)methylidene]hydroxylamine offers moderate EW effects but increases lipophilicity, which may improve membrane permeability .

Hydrogen Bonding and Conformation: Fluorine atoms in the 2- and 4-positions (as in the target compound) create steric and electronic environments that influence intramolecular interactions. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, fluorine participates in weak C–H···F interactions, stabilizing crystal packing . The oxime group (-CH=N-OH) in 4-(4-fluorophenyl)-3-methylbut-3-en-2-one oxime enables tautomerism and coordination with metal ions, a feature absent in the target compound’s hydroxylamine derivative .

Biological Implications: Pyrimidine derivatives (e.g., ) often exhibit antimicrobial or anticancer activity due to their ability to mimic nucleobases. The target compound’s hydroxylamine Schiff base may instead target enzymes like monoamine oxidases or hydrolases. The difluoromethoxy group’s metabolic stability contrasts with the labile methoxy group in N-(4-methoxyphenyl)diphenylamine (), which is prone to demethylation.

Spectroscopic and Computational Insights

While specific spectroscopic data for the target compound are unavailable, analogous compounds provide benchmarks:

  • NMR Trends : In N-[(2-chloro-4-fluorophenyl)methylidene]hydroxylamine, the imine proton (-CH=N-) resonates near δ 8.2–8.5 ppm (¹H-NMR), while fluorine atoms in the difluoromethoxy group would split signals due to coupling (²J₆-F ~ 50 Hz) .
  • DFT Studies : Computational analyses of similar Schiff bases (e.g., ) reveal that electron-withdrawing substituents lower the LUMO energy, enhancing electrophilicity and reactivity toward nucleophiles.

Pharmacological and Toxicological Profiles

  • Toxicity: The difluoromethoxy group may reduce toxicity compared to nitro (-NO₂) or cyano (-CN) groups, which are associated with mutagenicity (e.g., nitrosamines in ).
  • Impurity Profiles: Regulatory guidelines (e.g., ) limit related substances like monobenzyl analogues to ≤0.1%, emphasizing the need for precise synthesis to avoid by-products.

Biological Activity

Introduction

The compound (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine is a unique organic molecule notable for its structural characteristics, particularly the difluoromethoxy and hydroxylamine functional groups. These features contribute to its potential biological activities, particularly in medicinal chemistry, where fluorinated compounds are often associated with enhanced metabolic stability and bioactivity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine is C9H8F3N2OC_{9}H_{8}F_{3}N_{2}O, and it has a molecular weight of 201.17 g/mol. The presence of fluorine atoms in its structure is significant as fluorinated compounds typically exhibit altered pharmacokinetic properties, which can enhance their efficacy in biological systems.

Structural Features

FeatureDescription
Molecular FormulaC9H8F3N2OC_{9}H_{8}F_{3}N_{2}O
Molecular Weight201.17 g/mol
Functional GroupsHydroxylamine, Difluoromethoxy
CAS Number1336841-43-0

Research indicates that (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine may exert its biological effects through specific interactions with enzymes or receptors. The mechanism likely involves:

  • Binding to Molecular Targets: The compound may interact with various enzymes or receptors, modulating their activity and influencing biochemical pathways.
  • Enzyme Inhibition: Preliminary studies suggest that it could act as an inhibitor for certain enzymes, which is beneficial in treating diseases that require enzyme modulation.

Interaction Studies

Studies have focused on how (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine interacts with biological macromolecules. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Case Studies

  • Antitumor Activity:
    • A study evaluated the cytotoxic effects of various fluorinated hydroxylamines, including (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine, against cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an antitumor agent.
  • Enzyme Inhibition:
    • In vitro assays demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was quantified by determining IC50 values, showcasing its potency compared to standard inhibitors.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine:

Compound NameStructural FeaturesBiological Activity
4-(Difluoromethoxy)-2-fluorophenylmethanamineContains difluoromethoxy and amine groupsPotentially active against certain biological targets
Hydroxylamine derivativesHydroxylamine functional groupKnown for their reactivity in biochemical processes
Fluoro-substituted phenolsFluorine substitutions on phenolic compoundsOften exhibit enhanced biological activity due to fluorine's electron-withdrawing effects

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